molecular formula C23H23NO B286551 N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide

Numéro de catalogue B286551
Poids moléculaire: 329.4 g/mol
Clé InChI: SPGDKMPRAYYXQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, commonly known as DPA-714, is a novel ligand that selectively binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

DPA-714 binds to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, a protein that is upregulated in response to cellular stress and inflammation. N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide is expressed on the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and neurons. The binding of DPA-714 to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide leads to the activation of downstream signaling pathways that regulate cellular metabolism, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory and neuroprotective effects in various preclinical models of neurological disorders. In addition, DPA-714 has been shown to modulate microglial activation, which plays a key role in the pathogenesis of neuroinflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The use of DPA-714 as a radioligand in PET imaging has several advantages over other imaging modalities, including high sensitivity, high spatial resolution, and non-invasiveness. However, the use of DPA-714 in lab experiments is limited by its high cost, limited availability, and the need for specialized equipment and expertise.

Orientations Futures

Future research on DPA-714 is focused on improving its selectivity and affinity for N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, as well as developing alternative imaging agents that can be used in conjunction with DPA-714 to provide a more comprehensive understanding of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in neurological disorders. Additionally, the therapeutic potential of DPA-714 in various neurological disorders is being explored, with a focus on developing novel N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide-targeted therapies that can modulate inflammation and neurodegeneration.

Méthodes De Synthèse

DPA-714 can be synthesized using a multistep procedure involving the condensation of 2-methylbenzoic acid with 2,5-dimethylbenzylamine, followed by N-alkylation with benzyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

DPA-714 has been extensively studied for its use as a radioligand in positron emission tomography (PET) imaging. PET imaging with DPA-714 allows for the visualization and quantification of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in vivo, which can be used to monitor disease progression and treatment response in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Propriétés

Formule moléculaire

C23H23NO

Poids moléculaire

329.4 g/mol

Nom IUPAC

N-[(2,5-dimethylphenyl)-phenylmethyl]-2-methylbenzamide

InChI

InChI=1S/C23H23NO/c1-16-13-14-18(3)21(15-16)22(19-10-5-4-6-11-19)24-23(25)20-12-8-7-9-17(20)2/h4-15,22H,1-3H3,(H,24,25)

Clé InChI

SPGDKMPRAYYXQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C

SMILES canonique

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.